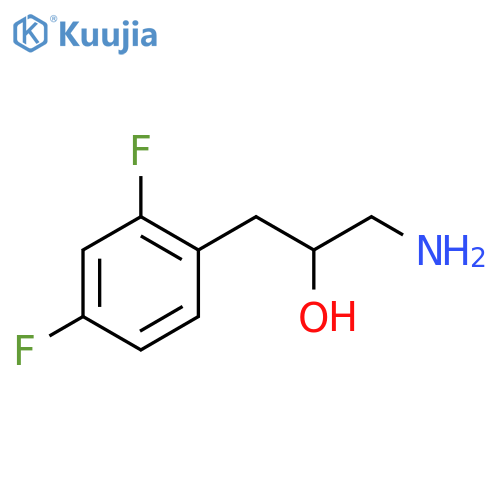

Cas no 1368792-85-1 (1-amino-3-(2,4-difluorophenyl)propan-2-ol)

1-amino-3-(2,4-difluorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- Benzeneethanol, α-(aminomethyl)-2,4-difluoro-

- 1-amino-3-(2,4-difluorophenyl)propan-2-ol

-

- インチ: 1S/C9H11F2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2

- InChIKey: SVFBKCGGWJHCNR-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=CC=1F)C(O)CN

1-amino-3-(2,4-difluorophenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151304-0.25g |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 0.25g |

$1038.0 | 2023-06-08 | ||

| Enamine | EN300-151304-1.0g |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 1g |

$1129.0 | 2023-06-08 | ||

| Enamine | EN300-151304-1000mg |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 1000mg |

$1129.0 | 2023-09-27 | ||

| Enamine | EN300-151304-250mg |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 250mg |

$1038.0 | 2023-09-27 | ||

| Enamine | EN300-151304-0.5g |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 0.5g |

$1084.0 | 2023-06-08 | ||

| Enamine | EN300-151304-5.0g |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 5g |

$3273.0 | 2023-06-08 | ||

| Enamine | EN300-151304-10.0g |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 10g |

$4852.0 | 2023-06-08 | ||

| Enamine | EN300-151304-0.05g |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 0.05g |

$948.0 | 2023-06-08 | ||

| Enamine | EN300-151304-500mg |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 500mg |

$1084.0 | 2023-09-27 | ||

| Enamine | EN300-151304-10000mg |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

1368792-85-1 | 10000mg |

$4852.0 | 2023-09-27 |

1-amino-3-(2,4-difluorophenyl)propan-2-ol 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

1-amino-3-(2,4-difluorophenyl)propan-2-olに関する追加情報

Introduction to 1-amino-3-(2,4-difluorophenyl)propan-2-ol (CAS No. 1368792-85-1)

1-amino-3-(2,4-difluorophenyl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1368792-85-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif with an amino group, a propan-2-ol side chain, and a 2,4-difluorophenyl moiety, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and development.

The structural composition of 1-amino-3-(2,4-difluorophenyl)propan-2-ol is characterized by its fluorinated aromatic ring system, which is known to enhance metabolic stability and binding affinity in biological targets. The presence of both an amino group and a hydroxyl group on the propan chain provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological activities. Such structural features are highly sought after in the design of novel therapeutic agents targeting various diseases.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. Studies have demonstrated that the introduction of fluorine atoms at specific positions on aromatic rings can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. The 2,4-difluorophenyl group in 1-amino-3-(2,4-difluorophenyl)propan-2-ol is particularly noteworthy, as it has been shown to improve lipophilicity and reduce metabolic degradation, thereby enhancing the bioavailability of drug candidates.

Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the potential of compounds like 1-amino-3-(2,4-difluorophenyl)propan-2-ol in addressing unmet medical needs. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making them attractive for the development of anti-inflammatory therapies. Additionally, preliminary computational modeling studies have indicated that the compound may interact with specific binding pockets on target proteins, offering a foundation for rational drug design.

The synthesis of 1-amino-3-(2,4-difluorophenyl)propan-2-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative approaches in accessing complex molecular architectures.

The pharmacological profile of 1-amino-3-(2,4-difluorophenyl)propan-2-ol is further illuminated by its interaction with biological systems. Preclinical studies have begun to explore its potential effects on cellular pathways relevant to neurological disorders, cancer metabolism, and infectious diseases. The compound's ability to modulate key signaling cascades has sparked interest among researchers seeking novel therapeutic interventions. Moreover, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for generating next-generation drugs with improved efficacy and reduced side effects.

From a regulatory perspective, 1-amino-3-(2,4-difluorophenyl)propan-2-ol (CAS No. 1368792-85-1) is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) and adherence to safety protocols are essential during its handling and distribution. While not classified as a hazardous or controlled substance under current regulations, proper storage conditions must be maintained to preserve its integrity and prevent degradation.

The future prospects for 1-amino-3-(2,4-difluorophenyl)propan-2-ol are promising, with ongoing research aimed at optimizing its synthetic routes and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As computational tools become more sophisticated, virtual screening approaches will continue to play a pivotal role in identifying promising derivatives for further development.

In conclusion,1-amino-3-(2,4-difluorophenyl)propan-2-ol represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its synthesis reflects the ingenuity of modern organic synthesis techniques while its pharmacological properties offer hope for addressing diverse therapeutic challenges. As research progresses,this compound will undoubtedly contribute valuable insights into drug discovery efforts aimed at improving human health.

1368792-85-1 (1-amino-3-(2,4-difluorophenyl)propan-2-ol) 関連製品

- 850705-30-5(2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid)

- 1780874-08-9(2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol)

- 2229078-12-8(5-(2-bromo-3-fluorophenyl)-1-methyl-1H-pyrazol-4-amine)

- 169270-52-4(2-amino-8-methoxy-3,4-dihydroquinazolin-4-one)

- 917918-86-6(5-Fluoro-4-methyl-3-nitropyridin-2-amine)

- 1076199-77-3(rac 5-Carboxy Tolterodine)

- 54764-02-2(Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate)

- 1246812-58-7(rac Efavirenz-d4)

- 1518092-44-8(4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde)

- 1354920-45-8(4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine)